rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride
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Overview
Description
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride: is a synthetic organic compound that belongs to the class of cyclopropane derivatives This compound is characterized by the presence of a cyclopropane ring substituted with a 2-chlorophenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-chlorophenyl diazomethane with an appropriate alkene under catalytic conditions to form the cyclopropane ring. The resulting cyclopropane derivative can then be treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and safe handling of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride: can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The cyclopropane ring can be oxidized under specific conditions to form ring-opened products.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvent (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, osmium tetroxide), solvent (water, acetone).
Major Products Formed
Amides, esters, thioesters: from substitution reactions.
Aldehydes, alcohols: from reduction reactions.
Ring-opened products: from oxidation reactions.
Scientific Research Applications
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the carbonyl chloride group, which can readily undergo nucleophilic substitution. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride: can be compared with other cyclopropane derivatives, such as:
2-(2-chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2-(2-chlorophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride.
2-(2-chlorophenyl)cyclopropane-1-amine: Similar structure but with an amino group instead of a carbonyl chloride.
The uniqueness of This compound
Properties
CAS No. |
1680194-77-7 |
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Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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